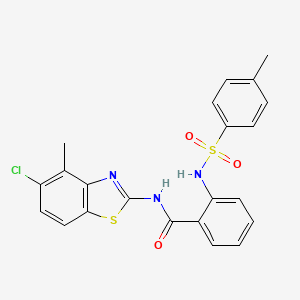

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Descripción

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound featuring a 5-chloro-4-methyl-substituted benzothiazole core linked to a benzamide scaffold. The benzamide moiety is further substituted with a 4-methylbenzenesulfonamido group at the ortho position. This structural arrangement combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzothiazole ring, which may influence electronic properties and biological interactions.

Propiedades

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S2/c1-13-7-9-15(10-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-20-14(2)17(23)11-12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUJEAOKZCRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazole with 4-methylbenzenesulfonamide under specific conditions to yield the target compound. The reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) and confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer potential. The compound N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide has been evaluated in vitro against several cancer cell lines. Preliminary results suggest it may induce apoptosis in cancer cells by activating specific pathways associated with cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.7 | Cell cycle arrest |

| A549 | 10.5 | Inhibition of proliferation |

Antiviral Activity

The antiviral activity of benzothiazole derivatives has been documented against viruses such as HIV and HBV. A study demonstrated that similar compounds could enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. This suggests that N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide might also exhibit antiviral properties through similar mechanisms.

Table 2: Antiviral Activity Data

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Cancer Cell Studies : Research involving the treatment of MCF-7 cells with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide showed a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide has been tested against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways. For instance, the compound's structure allows it to interact with cellular targets involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

Benzothiazole derivatives are known to inhibit certain enzymes, including carbonic anhydrase and various kinases. The specific structural features of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide may enhance its binding affinity to these enzymes, providing a basis for drug design targeting metabolic pathways in diseases such as cancer and diabetes .

Polymer Chemistry

The incorporation of benzothiazole derivatives into polymeric materials has been explored for enhancing thermal stability and UV resistance. The unique electronic properties of the benzothiazole group allow for improved performance in coatings and plastics used in outdoor applications .

Photovoltaic Devices

Recent studies have investigated the use of benzothiazole derivatives in organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer. The compound's structure may contribute to improved efficiency in solar energy conversion technologies .

Case Studies

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzothiazole- and benzamide-based derivatives. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methylbenzenesulfonamido group in the target compound contrasts with CBK277779’s nitrofuran, which introduces stronger electron-withdrawing effects. This may alter binding to enzymatic targets (e.g., proteases) .

- Linker Flexibility : Compounds with flexible linkers (e.g., butanamide in ) may exhibit improved bioavailability but reduced target specificity compared to rigid benzamide derivatives .

Q & A

Q. What are standard synthetic routes for preparing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide?

The compound can be synthesized via a two-step protocol:

- Step 1 : React 5-chloro-4-methyl-1,3-benzothiazol-2-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) in pyridine or dioxane with triethylamine as a base .

- Step 2 : Purify the product via column chromatography and recrystallize from ethanol or methanol. TLC monitoring (e.g., using hexane:ethyl acetate 7:3) ensures reaction completion . Key parameters: Maintain anhydrous conditions, control reaction temperature (20–25°C), and use stoichiometric equivalents to minimize side products.

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the thiazole-benzamide core often forms centrosymmetric dimers via N–H⋯N hydrogen bonds .

- FTIR identifies functional groups (amide C=O stretch ~1650 cm⁻¹; sulfonamide S=O ~1350 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent effects: aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–8.1 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with positive controls like doxorubicin .

- Enzyme inhibition : Evaluate PFOR (pyruvate:ferredoxin oxidoreductase) activity in anaerobic organisms via spectrophotometric assays (e.g., NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for target enzymes?

- Perform molecular docking (e.g., AutoDock Vina) to model interactions with PFOR or other targets. Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Arg/Lys).

- DFT calculations (B3LYP/6-311G**) assess electronic properties (HOMO-LUMO gap, electrostatic potential maps) to predict reactivity and stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., chloro vs. methyl groups on the benzothiazole ring) and correlate changes with activity trends .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Control for variables like assay conditions (pH, solvent) or cell line heterogeneity .

Q. How can reaction conditions be optimized to improve yield and purity?

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) and enhance yield (from 55% to >75%) by optimizing microwave power (150–200 W) and solvent (DMF vs. acetonitrile) .

- Green chemistry approaches : Replace toxic solvents (e.g., POCl₃) with ionic liquids or water-organic biphasic systems to minimize waste .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hrs. Look for hydrolysis of the sulfonamide or amide bonds .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C indicates suitability for high-temperature formulations) .

Methodological Challenges

Q. How are non-classical hydrogen bonds and π-stacking interactions analyzed in crystallography?

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯O/F interactions). For example, C4–H4⋯F2 bonds stabilize crystal packing, with interaction distances <3.0 Å .

- Mercury software visualizes π-stacking distances (3.5–4.0 Å) between benzamide and thiazole rings, critical for predicting solubility .

Q. What protocols ensure safe handling of hazardous intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.